Cas no 18197-25-6 (Formamide, N-formyl-N-methyl-)
Formamide, N-formyl-N-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Formamide, N-formyl-N-methyl-
- N-FORMYL-N-METHYLFORMAMIDE
- n-formyl-n-methyl formamide
- Formyl(methyl)formamide #
- (Methylimino)diformaldehyde
- QWOKUXNYCLUKMH-UHFFFAOYSA-N
- FCH2424307
- AMY39203
- AKOS025243404
- (Methylimino)bis(formaldehyde)
- AS-59647
- 18197-25-6
- DTXSID00336452
- SB85399
- A11155
-
- MDL: MFCD26127369
- Inchi: 1S/C3H5NO2/c1-4(2-5)3-6/h2-3H,1H3
- InChI Key: QWOKUXNYCLUKMH-UHFFFAOYSA-N
- SMILES: O=CN(C=O)C
Computed Properties
- Exact Mass: 87.03205
- Monoisotopic Mass: 87.032028402g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 53.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.4
- XLogP3: -0.5
Experimental Properties
- PSA: 37.38
Formamide, N-formyl-N-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N908424-1g |
N-formyl-N-methylformamide |
18197-25-6 | 95% | 1g |
1,672.20 | 2021-05-17 | |
| eNovation Chemicals LLC | Y1055648-5g |
N-Formyl-N-methylformamide |
18197-25-6 | 95% | 5g |
$760 | 2024-07-24 | |
| eNovation Chemicals LLC | D210937-5g |
N-formyl-N-methylformamide |
18197-25-6 | 95% | 5g |
$745 | 2024-05-24 | |
| 1PlusChem | 1P0023PU-250mg |
Formamide, N-formyl-N-methyl- |
18197-25-6 | 95% | 250mg |
$106.00 | 2024-06-18 | |
| 1PlusChem | 1P0023PU-1g |
Formamide, N-formyl-N-methyl- |
18197-25-6 | 95% | 1g |
$325.00 | 2024-06-18 | |
| A2B Chem LLC | AA97330-250mg |
N-Formyl-N-methylformamide |
18197-25-6 | 95% | 250mg |
$110.00 | 2024-04-20 | |
| A2B Chem LLC | AA97330-1g |
N-Formyl-N-methylformamide |
18197-25-6 | 95% | 1g |
$366.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1055648-5g |
N-Formyl-N-methylformamide |
18197-25-6 | 95% | 5g |
$740 | 2025-02-19 | |
| eNovation Chemicals LLC | D210937-5g |
N-formyl-N-methylformamide |
18197-25-6 | 95% | 5g |
$745 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1055648-5g |
N-Formyl-N-methylformamide |
18197-25-6 | 95% | 5g |
$740 | 2025-02-24 |
Formamide, N-formyl-N-methyl- Suppliers
Formamide, N-formyl-N-methyl- Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on Formamide, N-formyl-N-methyl-
Introduction to Formamide, N-formyl-N-methyl- (CAS No. 18197-25-6)
Formamide, N-formyl-N-methyl-, with the chemical formula CH₃NHCHO, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, 18197-25-6, uniquely identifies it in scientific literature and industrial applications. This compound serves as a versatile intermediate in the synthesis of various pharmacologically active molecules, making it a subject of considerable interest in medicinal chemistry.
The structural uniqueness of N-formyl-N-methylformamide lies in its dual functionality: the formyl group (–CHO) and the N-methyl group (–CH₃). This bifunctionality allows for diverse chemical transformations, making it a valuable building block in organic synthesis. The compound’s ability to participate in condensation reactions, nucleophilic additions, and other functional group interconversions underscores its utility in constructing complex molecular architectures.
In recent years, N-formyl-N-methylformamide has garnered attention for its role in the development of novel therapeutic agents. Its application as a precursor in the synthesis of heterocyclic compounds has been particularly noteworthy. Heterocycles are essential scaffolds in many drugs due to their biological activity and structural diversity. Researchers have leveraged the reactivity of N-formyl-N-methylformamide to develop new derivatives with potential applications in treating various diseases, including neurological disorders and infectious diseases.
One of the most compelling aspects of Formamide, N-formyl-N-methyl- is its role in catalytic processes. The formyl group can act as a hydrogen acceptor or donor, facilitating enantioselective transformations under mild conditions. This property has been exploited in asymmetric synthesis, where chiral auxiliaries or catalysts are employed to induce optical activity in the final product. Such advancements are crucial for producing enantiomerically pure drugs, which often exhibit improved pharmacological profiles compared to their racemic counterparts.
Recent studies have also highlighted the compound’s significance in polymer chemistry. N-formyl-N-methylformamide can serve as a monomer or crosslinking agent in the synthesis of polyamides and polyimides. These polymers are valued for their thermal stability, mechanical strength, and biodegradability, making them suitable for applications ranging from coatings to biomedical materials. The incorporation of functional groups into these polymers via N-formyl-N-methylformamide opens up new possibilities for designing materials with tailored properties.
The pharmaceutical industry has been particularly keen on exploring the potential of Formamide, N-formyl-N-methyl- as a scaffold for drug discovery. Its structural features allow for modifications that can enhance drug-likeness parameters such as solubility, bioavailability, and metabolic stability. For instance, derivatives of this compound have been investigated for their antimicrobial properties, with some showing promising activity against resistant bacterial strains. This underscores the importance of CAS No 18197-25-6 compounds in addressing emerging therapeutic challenges.
Moreover, the compound’s role in chemical biology has not gone unnoticed. Researchers have utilized N-formyl-N-methylformamide to study enzyme mechanisms and probe protein-ligand interactions. Its ability to act as a probe molecule helps elucidate biochemical pathways and identify key targets for therapeutic intervention. Such insights are invaluable for developing targeted therapies that address specific disease mechanisms at the molecular level.
The synthesis of Formamide, N-formyl-N-methyl- is another area where innovation continues to thrive. Modern synthetic methodologies have enabled more efficient and sustainable routes to this compound compared to traditional approaches. Green chemistry principles have been integrated into these processes, reducing waste and minimizing hazardous byproducts. This aligns with global efforts to promote environmentally responsible chemical manufacturing practices.
In conclusion,Formamide, N-formyl-N-methyl- (CAS No 18197-25-6) is a multifaceted compound with broad applications across organic synthesis, pharmaceutical research, polymer chemistry, and chemical biology. Its unique structural features and reactivity make it an indispensable tool for scientists seeking to develop novel materials and therapeutics. As research progresses,N-formyl-N-methylformamide will undoubtedly continue to play a pivotal role in advancing scientific knowledge and technological innovation.
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